N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of an indene moiety, a phenyl-pyridyl-triazole system, and a sulfanylacetamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the phenyl-pyridyl-triazole system through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that enhance reaction rates and selectivity is common, ensuring efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted acetamides, each with distinct chemical and physical properties that can be further exploited in various applications .
Scientific Research Applications
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the alteration of cellular signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
What sets N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE apart is its unique combination of structural features that confer a broad range of reactivity and biological activity. The presence of the indene, phenyl-pyridyl-triazole, and sulfanylacetamide groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c30-22(26-20-14-18-6-4-5-7-19(18)15-20)16-31-24-28-27-23(17-10-12-25-13-11-17)29(24)21-8-2-1-3-9-21/h1-13,20H,14-16H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIDAVJLJVTEEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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